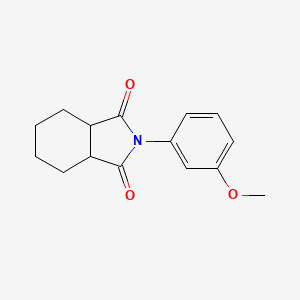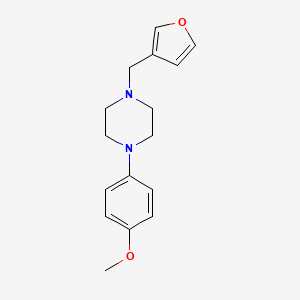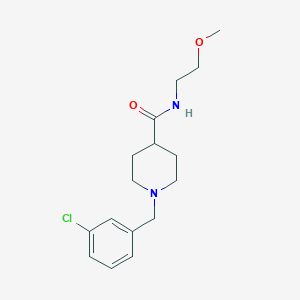
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK3β inhibitor and has been extensively studied for its role in regulating various physiological and biochemical processes in the body.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK3β. GSK3β is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of GSK3β results in the activation of various signaling pathways that regulate cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione have been extensively studied. Inhibition of GSK3β by this compound has been shown to have significant effects on various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to regulate various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and MAPK/ERK.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit GSK3β. This compound has been extensively studied for its specificity towards GSK3β, making it an ideal tool for studying the role of GSK3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects on cells.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One of the most significant directions is the development of more potent and selective GSK3β inhibitors. Additionally, the therapeutic potential of this compound in various diseases such as cancer, Alzheimer's disease, and diabetes needs to be further explored. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its role as a GSK3β inhibitor and its effects on various cellular processes. While this compound has several advantages for lab experiments, its potential toxicity needs to be further investigated. Future research on this compound should focus on developing more potent and selective GSK3β inhibitors and exploring its therapeutic potential in various diseases.
Synthesemethoden
The synthesis of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxyphenylacetic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reduced using sodium borohydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most significant applications of this compound is its role as a GSK3β inhibitor. GSK3β is a protein kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(16)18/h4-6,9,12-13H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKKNOWOTVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385828 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5404-60-4 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)

![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)